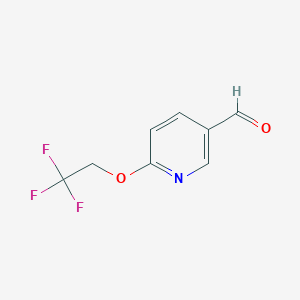

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOBNYABZGUMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617086 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159981-19-8 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, purification, and potential biological significance of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. This compound is of interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents.

Core Physical Properties

Quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 239.8 ± 40.0 °C at 760 mmHg | |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ | --- |

| pKa (Predicted) | 0.97 ± 0.22 | --- |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Protons | Coupling Constant (J) Hz |

| ~9.9 | s | 1H (Aldehyde) | - |

| ~8.6 | d | 1H (Aromatic) | ~2.0 |

| ~8.0 | dd | 1H (Aromatic) | ~8.0, 2.0 |

| ~7.0 | d | 1H (Aromatic) | ~8.0 |

| ~4.9 | q | 2H (-OCH₂-) | ~8.5 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Carbon |

| ~190 | C=O (Aldehyde) |

| ~165 | C-O (Aromatic) |

| ~152 | C-N (Aromatic) |

| ~140 | C-H (Aromatic) |

| ~125 | C (Aromatic) |

| ~122 | CF₃ |

| ~110 | C-H (Aromatic) |

| ~65 | -OCH₂- |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3150 | Aromatic C-H stretch |

| ~2850-2950 | Aldehyde C-H stretch |

| ~1700 | Carbonyl (C=O) stretch |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~1250-1350 | C-F stretch |

| ~1000-1100 | C-O stretch |

Mass Spectrometry

| m/z | Ion |

| 205 | [M]⁺ |

| 204 | [M-H]⁺ |

| 176 | [M-CHO]⁺ |

| 107 | [M-CF₃CH₂O]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol.

Reaction:

Caption: Proposed synthesis of this compound.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

2,2,2-Trifluoroethanol (1.2 equivalents)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or setup for inert atmosphere

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (DMF or THF).

-

If using sodium hydride, add it to the solvent and cool the suspension to 0 °C. Slowly add 2,2,2-trifluoroethanol and stir for 30 minutes to form the sodium trifluoroethoxide.

-

If using potassium carbonate, add it to the solvent along with 2,2,2-trifluoroethanol.

-

Add 6-chloronicotinaldehyde to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C, depending on the solvent, and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallization:

-

Solvent System: A suitable solvent system can be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane).

-

Procedure:

-

Dissolve the product from column chromatography in a minimal amount of the hot "good" solvent.

-

Slowly add the "poor" solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for this compound, its structural features suggest potential areas of investigation. Nicotinaldehyde and its derivatives have been shown to play a role in NAD biosynthesis, which is crucial for cellular metabolism and energy production.[2] Compounds that modulate NAD levels can have significant effects on various signaling pathways, including those involved in cancer cell survival and metabolism.[2][3][4]

The trifluoroethoxy group can enhance metabolic stability and cell permeability of a molecule, potentially increasing its bioavailability and efficacy. Fluorinated compounds are of great interest in medicinal chemistry for their ability to modulate the electronic properties and binding affinities of molecules to their biological targets.

A general workflow for investigating the biological activity of a novel compound like this compound is presented below.

Caption: General workflow for biological activity screening.

Given the role of nicotinaldehyde in NAD metabolism, a potential signaling pathway to investigate would be its effect on sirtuins and PARPs, which are NAD-dependent enzymes involved in a wide range of cellular processes, including DNA repair, inflammation, and apoptosis.

This technical guide provides a foundational understanding of this compound for researchers. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]

- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in medicinal chemistry. This document details its physicochemical properties, proposed synthesis, spectroscopic characteristics, and a confirmed application in the synthesis of a more complex bioactive molecule.

Core Compound Information

This compound, with the CAS number 159981-19-8, is a substituted pyridine derivative. The presence of a trifluoroethoxy group significantly influences its electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations.

Physicochemical and Safety Data

The following table summarizes the known and predicted properties of this compound. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 205.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| Boiling Point | 239.8 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Conditions | Inert atmosphere, 2-8°C, Sealed refrigeration | --INVALID-LINK--, --INVALID-LINK-- |

| InChIKey | XKOBNYABZGUMQN-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1=CC(=NC=C1C=O)OCC(F)(F)F | --INVALID-LINK-- |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK-- |

| Precautionary Statements | P261, P305+P351+P338 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis involves the reaction of 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a base.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes to form the sodium trifluoroethoxide.

-

Add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in the same dry solvent to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

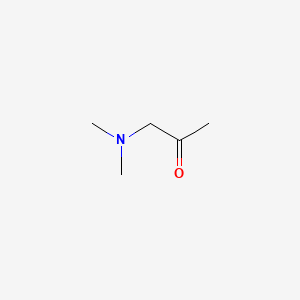

Application in Synthesis: Preparation of 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one

A documented application of this compound is its use as a reactant in a condensation reaction, as described in patent US2018/237419.[1]

Experimental Protocol (Cited):

-

Suspend sodium hydride (NaH) (2.0 g) in tetrahydrofuran (THF) (100 mL).

-

Prepare a mixture of 1-acetyl-pyrrolidin-2-one (1.6 g) and 6-(2,2,2-trifluoro-ethoxy)-pyridine-3-carbaldehyde (2.6 g) in THF (5 mL).

-

Add the mixture from step 2 dropwise to the NaH suspension at ice-bath temperature.

-

After the addition is complete, stir the reaction mixture for 10 minutes at ice-bath temperature.

-

Slowly add acetic acid (5 mL) dropwise to quench the excess NaH.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the residue by silica gel chromatography (eluent: DCM/MeOH = 20:1) to provide 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one.[1]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a pyrrolidin-2-one derivative.

Spectroscopic Data

While publicly accessible, peer-reviewed spectral data for this compound is limited, the expected characteristic signals can be predicted based on its structure. ChemicalBook indicates the availability of ¹H NMR, IR, and MS spectra, though the data is not directly provided.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~10.0 ppm | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 ppm | Doublet | 1H | Aromatic proton (C2-H) |

| ~8.0 ppm | Doublet of doublets | 1H | Aromatic proton (C4-H) |

| ~7.0 ppm | Doublet | 1H | Aromatic proton (C5-H) |

| ~4.8 ppm | Quartet | 2H | Methylene protons (-OCH₂CF₃) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850 & ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700-1720 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1280-1350 | Strong | C-F stretch |

| ~1100-1200 | Strong | C-O-C stretch (ether linkage) |

Mass Spectrometry Data

The predicted monoisotopic mass is 205.03506 Da. In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ at m/z 205. Adducts such as [M+H]⁺ at m/z 206 and [M+Na]⁺ at m/z 228 are also likely to be observed.

Role in Drug Discovery and Signaling Pathways

This compound is classified as a key intermediate in medicinal chemistry. The trifluoroethoxy group is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation and to increase lipophilicity, which can improve cell permeability. The pyridine core is a common scaffold in many biologically active compounds, including kinase inhibitors.

While the specific biological target of the downstream product mentioned in the patent is not disclosed, the structural motif of a substituted pyrrolidinone is found in various inhibitors of enzymes and protein-protein interactions. Further research on the biological activity of the synthesized derivative is required to elucidate its precise role in any signaling pathway. The general utility of such intermediates lies in their ability to be readily diversified, allowing for the exploration of structure-activity relationships in drug discovery campaigns.

Logical Relationship in Drug Discovery Workflow:

References

In-Depth Technical Guide: Molecular Weight of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key parameter for researchers in pharmacology, medicinal chemistry, and drug development. Accurate molecular weight determination is fundamental for a wide range of applications, including quantitative analysis, stoichiometric calculations, and the interpretation of analytical data.

Molecular Identity and Formula

This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring bearing an aldehyde group and a trifluoroethoxy substituent. Based on its chemical structure, the molecular formula has been determined to be:

This formula indicates that each molecule of the compound contains 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The Chemical Abstracts Service (CAS) registry number for this compound is 159981-19-8[1][2][4].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is performed using the standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O) as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Molecular Weight Calculation

The standard atomic weights of the constituent elements were sourced from authoritative chemical data providers. The molecular weight was then calculated by multiplying the number of atoms of each element by its respective atomic weight and summing the results.

The formula for the calculation is as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Data Presentation

The quantitative data used for the molecular weight calculation are summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 205.135 |

Based on this calculation, the molecular weight of this compound is 205.135 g/mol . This value is consistent with the molecular weight of 205.13 g/mol cited by chemical suppliers[2].

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation is depicted in the following diagram, generated using the DOT language.

References

A Technical Guide to the Structure Elucidation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. Intended for researchers, chemists, and drug development professionals, this document outlines a systematic approach combining a plausible synthetic pathway with modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, predicted data summaries, and logical workflow visualizations are presented to serve as a practical reference for the synthesis and characterization of this and other substituted nicotinaldehydes, which are valuable intermediates in medicinal and agricultural chemistry.[1]

Compound Identification

The initial step in any structure elucidation is the compilation of known identifiers and physical properties. This compound is a substituted pyridine derivative.

| Property | Value |

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde[2] |

| Synonyms | This compound |

| CAS Number | 159981-19-8[3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂[2][3][4][5] |

| Molecular Weight | 205.13 g/mol [4] |

| Monoisotopic Mass | 205.03506 Da[2] |

| Physical Form | Solid[3] |

Proposed Synthesis Pathway

Understanding the synthetic route provides strong evidence for a proposed structure. A plausible and efficient method for preparing the target compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, such as 6-chloronicotinaldehyde, with the sodium salt of 2,2,2-trifluoroethanol.

Spectroscopic & Spectrometric Analysis

The core of structure elucidation relies on the integrated interpretation of data from various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for determining the elemental composition and structural components. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

| Adduct / Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 205.0345 | Molecular Ion |

| [M+H]⁺ | 206.0423 | Protonated Molecular Ion[2] |

| [M+Na]⁺ | 228.0243 | Sodiated Molecular Ion[2] |

| [M-CHO]⁺ | 176.0379 | Loss of the formyl group (-CHO) |

| [M-OCH₂CF₃]⁺ | 106.0344 | Cleavage of the ether bond |

Expected Fragmentation: High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₆F₃NO₂. Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses, such as the neutral loss of the formyl radical (•CHO) or the trifluoroethoxy radical (•OCH₂CF₃), providing direct evidence of these structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted spectrum for this compound would display characteristic absorption bands for an aromatic aldehyde with an ether linkage and trifluoromethyl group.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3050-3100 | Aromatic C-H | Stretch | Medium-Weak |

| ~2830 & ~2730 | Aldehyde C-H | Stretch (Fermi Doublet) | Medium-Weak |

| ~1705-1720 | Aldehyde C=O | Stretch | Strong, Sharp |

| ~1580-1600 | Aromatic C=C | Stretch | Medium |

| ~1250-1350 | Aryl-O-C | Asymmetric Stretch | Strong |

| ~1100-1200 | C-F | Stretch | Very Strong |

| ~1020-1080 | Aryl-O-C | Symmetric Stretch | Medium |

The most diagnostic peaks would be the strong carbonyl (C=O) stretch around 1710 cm⁻¹ and the very strong C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | H -C=O | Deshielded aldehyde proton. |

| ~8.7 | Doublet (d) | 1H | H-2 | Aromatic proton ortho to the aldehyde and meta to the ether. |

| ~8.1 | Doublet of Doublets (dd) | 1H | H-4 | Aromatic proton ortho to the aldehyde and meta to the nitrogen. |

| ~7.0 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the ether group, shielded. |

| ~4.8 | Quartet (q) | 2H | O-CH₂ -CF₃ | Methylene protons coupled to the three fluorine atoms. |

¹⁹F NMR Spectroscopy (Predicted, 470 MHz, CDCl₃): Due to the trifluoromethyl group, ¹⁹F NMR is a valuable tool. A single signal is expected.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~ -74 | Triplet (t) | ~8-10 Hz | O-CH₂-CF₃ |

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C =O | Aldehyde carbonyl carbon. |

| ~165 | C-6 | Aromatic carbon attached to the ether oxygen. |

| ~153 | C-2 | Aromatic CH adjacent to the ring nitrogen. |

| ~140 | C-4 | Aromatic CH ortho to the aldehyde. |

| ~131 | C-3 | Aromatic carbon bearing the aldehyde group. |

| ~123 (q) | -C F₃ | Carbon of the trifluoromethyl group, split into a quartet by fluorine coupling (¹JCF). |

| ~112 | C-5 | Aromatic CH ortho to the ether oxygen. |

| ~65 (q) | O-C H₂- | Methylene carbon, split into a quartet by fluorine coupling (²JCF). |

Integrated Structure Elucidation Workflow

The confirmation of the structure is not a linear process but an integrated workflow where data from each analysis corroborates the others. The logical flow begins with the unknown sample and converges to a single, confirmed structure.

Detailed Experimental Protocols

The following are generalized protocols for acquiring the necessary data. Instrument-specific parameters may vary.

5.1 Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Flow Rate: 5-10 µL/min (direct infusion).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 6-8 L/min at 180-200 °C.

-

Mass Range: m/z 50-500.

-

Calibration: Calibrate the instrument externally using a standard solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.

-

5.2 Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Parameters: Collect 16-32 scans.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Processing: The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction.

-

5.3 NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (due to low natural abundance).

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: Set appropriately around the expected -74 ppm region.

-

Number of Scans: 16-64.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthesis, mass spectrometry, and spectroscopy. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies key functional groups. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the definitive atomic connectivity and stereochemical information. The combined data from these methods, when consistent with the predicted values outlined in this guide, allows for the unambiguous confirmation of the compound's structure, providing the necessary analytical confidence for its use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 159981-19-8 [sigmaaldrich.com]

- 4. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]

- 5. This compound, CasNo.159981-19-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

A Technical Guide to the Solubility of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. In the absence of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility of the compound based on its molecular structure and the established principles of organic chemistry. Furthermore, it details a generalized experimental protocol for the systematic determination of its solubility in various solvents, a critical parameter for applications in research and drug development. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its overall molecular size. The structure of this compound suggests a nuanced solubility profile.

-

Core Structure: The molecule is a derivative of nicotinaldehyde, which is a substituted pyridine. Pyridine itself is miscible with water and a broad range of organic solvents.[1][2][3] This is due to the polar nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with protic solvents like water.

-

Substituents and Their Influence:

-

Aldehyde Group (-CHO): The aldehyde group is a polar functional group that can act as a hydrogen bond acceptor. This group generally contributes to solubility in polar solvents.

-

Trifluoroethoxy Group (-OCH₂CF₃): The ether linkage introduces some polarity and potential for hydrogen bonding. However, the trifluoromethyl group (-CF₃) is highly electronegative and lipophilic. The introduction of fluorine atoms can significantly increase a molecule's solubility in organic solvents.[4] The trifluoroethoxy group is known to enhance stability and solubility in various organic solvents.[5]

-

-

Overall Prediction: Based on the "like dissolves like" principle, this compound is predicted to exhibit the following solubility characteristics:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate to good solubility in polar protic solvents such as lower alcohols (e.g., methanol, ethanol) and acetone.

-

Limited solubility in water. While the pyridine nitrogen and aldehyde oxygen can interact with water, the overall size and the hydrophobic trifluoroethoxy group are likely to limit its aqueous solubility.

-

Low solubility in non-polar solvents such as hexanes and toluene.

-

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both qualitative and quantitative methods for this purpose.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of common laboratory solvents.[6][7][8]

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

A selection of solvents:

-

Water (deionized)

-

5% Aqueous HCl

-

5% Aqueous NaOH

-

5% Aqueous NaHCO₃

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane

-

Toluene

-

Hexane

-

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

For aqueous solutions (Water, HCl, NaOH, NaHCO₃), gently warm the mixture to observe any change in solubility with temperature.

Logical Flow for Qualitative Solubility Testing:

Caption: Flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.

-

Seal the vial tightly.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC (or another suitable method) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Data Presentation

While no specific data is currently available, the results from the quantitative experiments should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound at 25°C (Example)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

| Dichloromethane | [Experimental Value] | [Experimental Value] |

| Acetone | [Experimental Value] | [Experimental Value] |

| Toluene | [Experimental Value] | [Experimental Value] |

| Hexane | [Experimental Value] | [Experimental Value] |

Conclusion

The solubility of this compound is a critical parameter for its handling, formulation, and application in scientific research. Based on its chemical structure, it is predicted to be soluble in a range of polar organic solvents and sparingly soluble in water. The experimental protocols provided in this guide offer a robust framework for the precise and accurate determination of its solubility profile. The resulting data will be invaluable for researchers in chemistry, pharmacology, and materials science.

References

- 1. newworldencyclopedia.org [newworldencyclopedia.org]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 8. csub.edu [csub.edu]

Spectral Data Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key building block in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₈H₆F₃NO₂[1] Molecular Weight: 205.13 g/mol [1] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.80 | s | 1H | Aldehyde (-CHO) |

| 7.53 | d, J = 7.9 Hz | 1H | Aromatic (H-4) |

| 7.31 | s | 1H | Aromatic (H-2) |

| 7.13 | d, J = 7.9 Hz | 1H | Aromatic (H-5) |

| 6.17 | q, J = 8.6 Hz | 2H | Methylene (-OCH₂) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde (C=O) |

| 163.5 | Aromatic (C-6) |

| 152.7 | Aromatic (C-2) |

| 140.1 | Aromatic (C-4) |

| 123.0 (q, J = 277.4 Hz) | Trifluoromethyl (-CF₃) |

| 118.2 | Aromatic (C-3) |

| 110.5 | Aromatic (C-5) |

| 66.5 (q, J = 35.5 Hz) | Methylene (-OCH₂) |

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Based on the structure of this compound, the following characteristic absorption bands are expected. For comparison, the experimental IR data for the structurally similar 6-(Trifluoromethyl)pyridine-3-carboxaldehyde is available and shows characteristic peaks.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch |

| ~1705 | Strong | Aldehyde C=O stretch (conjugated) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1280 | Strong | C-O-C stretch (aryl ether) |

| ~1150 | Strong | C-F stretch (trifluoromethyl group) |

Experimental Protocol: FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

The sample spectrum is then recorded.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Molecular Ion (M⁺): m/z = 205.03

-

Major Fragment Ions (Predicted):

-

m/z = 176: Loss of the formyl radical (-CHO)

-

m/z = 107: Cleavage of the trifluoroethoxy group, leaving a nicotinaldehyde fragment.

-

m/z = 83: Loss of the trifluoromethyl group from the ether side chain.

-

A mass spectrum for the related compound 3-(Trifluoromethyl)pyridine shows a prominent molecular ion peak and fragmentation corresponding to the loss of fluorine and the trifluoromethyl group.[3]

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds, is used.

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the ppm or ppb range).

Data Acquisition (Direct Infusion ESI-MS):

-

The sample solution is introduced into the ion source of the mass spectrometer via a syringe pump at a constant flow rate.

-

The solvent is evaporated, and the analyte molecules are ionized.

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.

Caption: Workflow for the spectral characterization of the target compound.

References

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in pharmaceutical research. This document outlines its chemical and physical properties, detailed safety and handling procedures, and a plausible experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of the trifluoroethoxy group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 159981-19-8 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 205.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 239.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.97 ± 0.22 (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[5] The primary hazards are:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |

| P264 | Wash skin thoroughly after handling | [6] |

| P271 | Use only outdoors or in a well-ventilated area | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant | [6][7] |

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[6] Wear protective clothing, gloves, and eye/face protection.[6] Use in a well-ventilated area.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

Personal Protective Equipment

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear impervious clothing, including boots, gloves, and a lab coat. Neoprene gloves are recommended.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthetic pathway is the reaction of 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable base.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar procedures)

This protocol describes the substitution of the chlorine atom on 6-chloronicotinaldehyde with the sodium salt of 2,2,2-trifluoroethanol.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

2,2,2-Trifluoroethanol (1.2 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF) and cool to 0°C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent. To this suspension, add 2,2,2-trifluoroethanol dropwise via a dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add a solution of 6-chloronicotinaldehyde in a minimum amount of anhydrous DMF (or THF) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Development

Nicotinaldehyde derivatives are important structural motifs in a wide range of biologically active compounds. The aldehyde functionality serves as a versatile synthetic handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular architectures. The incorporation of a trifluoroethoxy group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.

While specific signaling pathways for this compound are not explicitly detailed in the currently available literature, the general class of nicotinaldehyde derivatives has been explored for the development of inhibitors for various enzymes and as intermediates in the synthesis of compounds targeting a range of therapeutic areas.

Caption: General experimental workflow for drug discovery using the title compound.

This guide provides foundational information for the safe handling, synthesis, and potential application of this compound in a research and development setting. As with any chemical, it is imperative to consult the most recent Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for any planned experimental work.

References

- 1. 159981-19-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]

- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 4. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. zoetisus.com [zoetisus.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Deep Dive into Trifluoroethoxylated Pyridines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroethoxylated pyridines represent a burgeoning class of heterocyclic compounds that are gaining significant attention in the fields of medicinal chemistry and materials science. The incorporation of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) onto a pyridine scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These attributes make trifluoroethoxylated pyridines attractive building blocks for the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive literature review of the synthesis, characterization, and reported biological activities of this promising class of molecules.

Synthesis of Trifluoroethoxylated Pyridines

The synthesis of trifluoroethoxylated pyridines typically involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a trifluoroethoxide anion or the etherification of a hydroxypyridine. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of trifluoroethoxylated pyridines, starting from either a substituted chloropyridine or a hydroxypyridine.

Caption: General synthetic workflows for trifluoroethoxylated pyridines.

Key Experimental Protocols

1. Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This protocol describes the synthesis of a key intermediate for various applications.

-

Reaction: 2-Chloro-3-hydroxypyridine is reacted with 2-chloro-1,1,1-trifluoroethane in the presence of a base.

-

Reagents and Conditions:

-

2-Chloro-3-hydroxypyridine (30 mmol)

-

2-Chloro-1,1,1-trifluoroethane (30 mmol)

-

Potassium carbonate (40 mmol)

-

Dimethylformamide (DMF, 60 ml)

-

The mixture is refluxed for 32 hours.

-

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate.[1]

-

Characterization: The final product is characterized by ¹H NMR, IR, and elemental analysis.[1]

2. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

This multi-step synthesis is crucial for the preparation of certain herbicides.

-

Step 1: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine:

-

A mixture of 3-amino-2-chloropyridine, 2,2,2-trifluoroethanol, methanesulfonic acid, and acetic acid is cooled.

-

n-Butyl nitrite is added dropwise at low temperature.

-

The resulting solution is then added to heated 2,2,2-trifluoroethanol.

-

The product is extracted to yield the desired compound (78.3% yield).[2]

-

-

Step 2: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine:

-

The product from Step 1 is refluxed with thiourea in ethanol.

-

The reaction is followed by the addition of sodium carbonate solution and further reflux.

-

-

Step 3: Chlorination and Amination:

-

The resulting mercaptopyridine is chlorinated with chlorine gas.

-

Subsequent amination with ammonia affords the final product, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide (87.1% yield).[2]

-

Quantitative Data

The following tables summarize key quantitative data for selected trifluoroethoxylated pyridines reported in the literature.

Table 1: Synthetic Yields of Selected Trifluoroethoxylated Pyridines

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 3-Amino-2-chloropyridine | Diazotization and etherification | 78.3 | [2] |

| 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | Mercaptorylation, chlorination, amination | 87.1 | [2] |

| 3-Methyl-2-((2-styrylphenoxy)methyl)-4-(2,2,2-trifluoroethoxy)pyridine derivatives | Substituted acetophenones | Claisen-Schmidt condensation | 80-95 | [3] |

Table 2: Spectroscopic Data for Selected Trifluoroethoxylated Pyridines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 8.54–8.56 (m, 1H), 7.82–7.84 (m, 1H), 7.65–7.67 (m, 1H), 4.49 (m, 2H) | Not reported | Not reported | [2] |

| 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | 8.39 (d, J=6 Hz, 1H), 7.56 (d, J=8 Hz, 1H), 7.51 (d, J=8 Hz, 1H), 5.17 (s, 2H), 4.56 (m, 2H) | Not reported | Not reported | [2] |

| 1-(2,4-Dichlorophenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-one | Not fully reported | 127.40, 129.51, 131.9, 133.11, 133.99, 140.01, 141.19, 143.30, 145.10, 146.21, 146.58, 149.10, 157.10, 157.56, 190.50 | 495.1 (M+) | [3] |

Biological Activities and Potential Applications

Trifluoroethoxylated pyridines have been investigated for a range of biological activities, primarily in the agrochemical and pharmaceutical sectors.

Herbicidal Activity

The trifluoroethoxy group is a key feature in some modern herbicides. For instance, 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide is a crucial intermediate in the synthesis of trifloxysulfuron, a sulfonylurea herbicide.[2]

Anticancer Activity

While extensive studies on the anticancer properties of trifluoroethoxylated pyridines are still emerging, related pyridine derivatives have shown significant potential. For example, certain pyridine-urea derivatives have demonstrated potent in vitro activity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[4][5] The incorporation of a trifluoroethoxy group could potentially enhance the efficacy and pharmacokinetic profile of such compounds.

Table 3: Anticancer Activity of Selected Pyridine Derivatives (for comparison)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-ureas | MCF-7 | 0.11 - >50 | [4][5] |

| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 | [4] |

Antimicrobial Activity

The pyridine nucleus is a common scaffold in many antimicrobial agents. While specific data on trifluoroethoxylated pyridines is limited, various other substituted pyridines have shown promising antibacterial and antifungal activities. For example, certain alkyl pyridinol derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL.[6]

Table 4: Antimicrobial Activity of Selected Pyridine Derivatives (for comparison)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Alkyl Pyridinols | S. aureus / MRSA | 0.5 - 16 | [6] |

| Pyrazolo[3,4-b]pyridines | E. coli | 12 - 16 | [7] |

| Pyridine salts | S. aureus, E. coli | 0.02 - 6 mM | [8] |

Signaling Pathways and Mechanism of Action

A critical aspect of drug development is understanding how a compound exerts its biological effect at the molecular level. While the specific signaling pathways modulated by trifluoroethoxylated pyridines are not yet well-elucidated in the current literature, related pyridine-containing compounds have been shown to interact with key cellular signaling cascades implicated in cancer and inflammation.

Potential Signaling Pathways to Investigate

Based on the activity of other pyridine derivatives, future research on trifluoroethoxylated pyridines could focus on their effects on pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2][9][10][11][12][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is also implicated in cancer development and progression.[1][14][15][16][17]

The following diagram illustrates the potential for a trifluoroethoxylated pyridine to modulate these key signaling pathways, which represents a hypothesis for future investigation.

Caption: Hypothetical modulation of key signaling pathways by trifluoroethoxylated pyridines.

Conclusion and Future Directions

Trifluoroethoxylated pyridines are a versatile class of compounds with significant potential in drug discovery and agrochemical development. The synthetic methodologies for their preparation are becoming increasingly robust, allowing for the generation of diverse libraries for biological screening. While preliminary data on related compounds are promising, further research is needed to fully elucidate the structure-activity relationships and mechanisms of action of trifluoroethoxylated pyridines. Specifically, future studies should focus on:

-

Expanding the chemical diversity of synthesized trifluoroethoxylated pyridines.

-

Systematic screening of these compounds against a broad range of biological targets, including cancer cell lines, microbial strains, and agriculturally relevant pests.

-

In-depth mechanistic studies to identify the specific signaling pathways and molecular targets modulated by these compounds.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic and agrochemical agents.

References

- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. ijrcs.org [ijrcs.org]

- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in medicinal chemistry. While a definitive discovery paper is not prominent in the scientific literature, its emergence is closely tied to the broader field of pyridine chemistry and its application in the synthesis of pharmacologically active molecules. This document details the most probable synthetic route, a nucleophilic aromatic substitution, and provides a plausible experimental protocol. Furthermore, it summarizes the compound's known applications, particularly as a precursor in the development of novel therapeutics, and presents its physicochemical properties in a structured format.

Discovery and History

The precise date and researchers associated with the first synthesis of this compound are not explicitly documented in publicly available scientific literature. Its history is primarily traced through its appearance in the patent literature as a crucial building block in the synthesis of complex organic molecules for various applications, including fragrance and pharmaceuticals.

The development of this compound is an extension of the extensive research into the functionalization of the pyridine ring, a core scaffold in many approved drugs. The introduction of the 2,2,2-trifluoroethoxy group is a modern development in medicinal chemistry, aimed at leveraging the unique properties of fluorine to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl group can improve metabolic stability, binding affinity, and membrane permeability. The earliest significant mentions of this compound in patents suggest its availability as a specialty chemical intermediate from the early 21st century. Its history is one of practical utility in the synthesis of proprietary compounds rather than a landmark discovery in itself.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 159981-19-8 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage | Sealed refrigeration | [1] |

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | [3] |

| SMILES | C1=CC(=NC=C1C=O)OCC(F)(F)F | [3] |

| InChIKey | XKOBNYABZGUMQN-UHFFFAOYSA-N | [3] |

Synthesis

The most plausible and industrially scalable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde or 6-fluoronicotinaldehyde, with 2,2,2-trifluoroethanol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the trifluoroethoxide nucleophile at the 6-position.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol.

Reagents and Materials:

-

6-Chloronicotinaldehyde

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium trifluoroethoxide.

-

To this mixture, add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-80% (typical for SNAr on similar substrates) |

| Purity | >95% (after chromatography) |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm, singlet), aromatic protons on the pyridine ring (doublets and doublets of doublets in the 7-9 ppm region), and the methylene protons of the trifluoroethoxy group (~4.8 ppm, quartet, coupled to fluorine atoms). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the trifluoroethoxy group (the CF₃ carbon will appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet or a triplet (if coupled to the methylene protons) in the region typical for trifluoromethyl groups. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (m/z = 205.0351 for [M]⁺). |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The trifluoroethoxy group, as previously mentioned, can impart desirable properties to the final molecule.

A notable application is in the synthesis of substituted pyrrolidin-2-one derivatives, which are of interest in medicinal chemistry. For example, a reaction between this compound and 1-acetylpyrrolidin-2-one has been reported in the patent literature to yield 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one.

Example Application Workflow: Synthesis of a Pyrrolidin-2-one Derivative

Caption: Application in the synthesis of a pyrrolidin-2-one derivative.

As of now, there is no publicly available information linking this compound to specific signaling pathways. Its role is primarily that of a versatile building block for creating a diverse range of molecules that may, in turn, be investigated for their biological activity against various targets.

Conclusion

This compound is a key heterocyclic intermediate whose importance is defined by its utility in the synthesis of complex, fluorine-containing molecules for the pharmaceutical and other chemical industries. While its specific discovery is not well-documented, its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of both a reactive aldehyde group and a property-enhancing trifluoroethoxy group makes it a valuable tool for medicinal chemists. Future research will likely continue to exploit the unique characteristics of this compound to design and synthesize novel molecules with enhanced biological activity and improved pharmacokinetic profiles.

References

Methodological & Application

detailed protocol for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluoroethoxy moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol. The protocol is designed to be a reliable and efficient method for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis proceeds through a nucleophilic aromatic substitution mechanism. 2,2,2-Trifluoroethanol is first deprotonated by a strong base, such as sodium hydride, to form the sodium trifluoroethoxide nucleophile. This nucleophile then attacks the electron-deficient pyridine ring of 6-chloronicotinaldehyde at the C-6 position, displacing the chloride leaving group to yield the desired product.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

6-Chloronicotinaldehyde (CAS: 23100-12-1)

-

2,2,2-Trifluoroethanol (CAS: 75-89-8)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-